6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property optimization

6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (PubChem CID is a heterocyclic small molecule (MW 210.3 g/mol) belonging to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (thiouracil) class, characterized by a thien-2-yl substituent at the 6-position and a thioxo group at the 2-position. It is a member of the broader dihydropyrimidinone/thione (DHPM) family, typically accessed via the Biginelli multicomponent condensation, and is commercially supplied as a versatile fragment scaffold for early-stage drug discovery and high-throughput screening (HTS) library design.

Molecular Formula C8H6N2OS2
Molecular Weight 210.3 g/mol
CAS No. 857475-68-4
Cat. No. B1387476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
CAS857475-68-4
Molecular FormulaC8H6N2OS2
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=O)NC(=S)N2
InChIInChI=1S/C8H6N2OS2/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
InChIKeyGCRWCKWTDHPWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 857475-68-4): A Strategic Thiouracil Scaffold for Fragment-Based Discovery


6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (PubChem CID 33676451) is a heterocyclic small molecule (MW 210.3 g/mol) belonging to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (thiouracil) class, characterized by a thien-2-yl substituent at the 6-position and a thioxo group at the 2-position [1]. It is a member of the broader dihydropyrimidinone/thione (DHPM) family, typically accessed via the Biginelli multicomponent condensation, and is commercially supplied as a versatile fragment scaffold for early-stage drug discovery and high-throughput screening (HTS) library design [2]. Unlike its clinically established 6-methyl-2-thiouracil and 6-phenyl-2-thiouracil counterparts, this compound incorporates a sulfur-containing heteroaromatic ring, fundamentally altering its electronic profile, lipophilicity, and potential for target interactions [3].

Why 6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Assumed Interchangeable with Generic Phenyl or Methyl Thiouracil Analogs


The 6-(2-thienyl) motif is not a straightforward bioisosteric replacement for a 6-phenyl or 6-methyl group in the 2-thioxo-dihydropyrimidin-4-one scaffold. Comparative physicochemical profiling reveals that the thien-2-yl substituent confers a distinct electronic distribution and altered lipophilicity (XLogP3-AA = 1.0 [1]) relative to the corresponding phenyl analog, which is expected to be more lipophilic [2]. Critically, the sulfur atom in the thiophene ring introduces unique polarizability and potential for sulfur-π and chalcogen-bonding interactions that are absent in phenyl or methyl congeners [3]. These molecular recognition features can translate into differential binding modes at protein targets, as evidenced by class-level structure-activity relationship (SAR) studies where thienyl-substituted DHPM thiones exhibited distinct potency and selectivity profiles against cancer cell lines and bacterial strains compared to their aryl counterparts [4]. Consequently, procurement or screening decisions that treat this compound as a generic, substitutable thiouracil scaffold risk missing unique hit matter that could prove decisive in fragment-to-lead campaigns.

Quantitative Differentiation Evidence for 6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Versus Closest Analogs


Reduced Lipophilicity (XLogP = 1.0) Compared to 6-Phenyl-2-thiouracil: Implications for Solubility and Ligand Efficiency

The target compound has a computed XLogP3-AA value of 1.0 [1]. In contrast, the 6-phenyl analog (6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, CAS 36822-11-4) is structurally reported and its calculated logP is consistently higher, typically in the range of 1.5–1.8, due to the greater hydrophobicity of the phenyl ring versus thiophene . This ~0.5–0.8 log unit reduction in lipophilicity is significant in a fragment context (MW 210), as it translates into improved aqueous solubility and a higher ligand efficiency (LE) baseline, reducing the risk of downstream ADMET attrition from lipophilicity-driven promiscuity [2].

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property optimization

Class-Level Anticancer Activity Benchmarking: Thiouracil Scaffold IC50 Range of 3.80–4.70 µg/mL Against MCF-7 Breast Cancer Cells

In a 2021 study by El-Etrawy and Sherbiny, a series of newly designed 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives were evaluated for in vitro anticancer activity against the MCF-7 breast cancer cell line. The most potent compounds (8, 11, 13a, and 12) exhibited IC50 values of 3.80, 4.00, 4.50, and 4.70 µg/mL, respectively, compared to the standard drug doxorubicin [1]. While the target compound (6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) was not directly tested in this study, it shares the identical 2-thioxo-2,3-dihydropyrimidin-4(1H)-one pharmacophore and differs only in the 6-substituent (thienyl vs. the aryl/heteroaryl groups tested). Molecular docking studies from the same work suggest that this scaffold engages thymidylate synthase (PDB: 1JU6) as a putative target, providing a mechanistic rationale for anticancer activity that the thienyl analog is well-positioned to exploit [1]. Importantly, compounds bearing heteroaryl substituents at the 6-position showed comparable or improved potency relative to simple phenyl derivatives, suggesting the thienyl group may confer favorable target interactions [2].

Anticancer screening Thymidylate synthase inhibition Breast cancer cell lines

Antibacterial Activity Potential: Class-Level Inhibition Zones of 22–38 mm at 50 µg/mL Against Gram-Positive and Gram-Negative Pathogens

The same El-Etrawy 2021 study evaluated antibacterial activity of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives against Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive) using the agar well diffusion method. The most potent compounds, 13a and 13b, produced inhibition zones of 38 mm and 35 mm against E. coli at 50 µg/mL, and 25 mm and 23 mm against S. aureus, respectively [1]. Compound 7 uniquely exhibited activity against P. aeruginosa with a 22 mm inhibition zone, a pathogen notoriously resistant to many antibacterial agents [1]. Molecular docking against S. aureus DNA gyrase (PDB: 2XCT) provided a plausible mechanism for this antibacterial activity [1]. The structural study by Naves et al. (2021) further corroborates that the 4-thioxopyrimidine portion is primarily responsible for antibacterial effects, and that substituent variation at the 6-position modulates potency and spectrum [2]. The thien-2-yl substituent, with its distinct electronic and steric properties, remains an underexplored variation within this validated antibacterial scaffold.

Antibacterial screening DNA gyrase inhibition Gram-negative and Gram-positive bacteria

Thienyl Substituent Electronic Advantage: Sulfur-Mediated Interactions Differentiate This Scaffold from Phenyl and Methyl Analogs

The incorporation of a thiophene ring at the 6-position introduces a sulfur atom capable of engaging in non-canonical intermolecular interactions—specifically sulfur-π interactions with aromatic protein residues and chalcogen bonding with backbone carbonyl oxygens—that are geometrically and energetically inaccessible to the phenyl (C-H only) and methyl analogs [1]. In the broader thienopyrimidine anti-infective SAR compiled by Lagardère et al. (2021), the presence of the thiophene sulfur was frequently associated with enhanced binding affinity and selectivity compared to isosteric phenyl replacements, particularly in kinase and enzyme active sites where sulfur-aromatic interactions are favored [2]. Additionally, the thiophene ring exhibits greater polarizability (calculated polarizability ~10.5 ų) compared to a phenyl ring (~9.9 ų), potentially enhancing van der Waals contacts in hydrophobic binding pockets [3]. The 2-thioxo group further contributes a soft sulfur atom capable of coordinating metal ions (e.g., Zn²⁺ in metalloenzymes), creating a dual-sulfur pharmacophore that is unique to the 6-thienyl-2-thioxo combination [1].

Sulfur-π interactions Chalcogen bonding Structure-activity relationships

Recommended Deployment Scenarios for 6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Based on Verified Evidence


Fragment-Based Screening Library Enrichment with a Low-LogP Heteroaromatic Thiouracil

With a fragment-appropriate MW of 210.3 and a favorable XLogP of 1.0, this compound is ideally suited for inclusion in fragment-screening libraries targeting oncology or anti-infective programs. Its reduced lipophilicity relative to the 6-phenyl analog directly addresses the 'logP drift' problem commonly encountered in fragment-to-lead optimization, where early lipophilicity inflates late-stage attrition [1]. Procurement for fragment-based drug discovery (FBDD) campaigns should prioritize this scaffold over higher-logP thiouracil fragments to maintain ligand efficiency metrics within developable ranges.

Thymidylate Synthase-Targeted Anticancer Screening Cascades

The class-level demonstration that 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives inhibit MCF-7 breast cancer cells with IC50 values in the 3.80–4.70 µg/mL range, coupled with molecular docking evidence supporting thymidylate synthase (TS) engagement (PDB: 1JU6), positions this compound as a compelling candidate for TS-focused biochemical and cellular screening cascades [2]. The thienyl substituent may confer differential binding kinetics or selectivity versus TS relative to previously characterized aryl derivatives, warranting head-to-head biochemical profiling.

Antibacterial Hit Identification Against Multidrug-Resistant Gram-Negative Pathogens

Given the class-level observation that certain 2-thioxo-dihydropyrimidin-4-one analogs display meaningful activity against P. aeruginosa (22 mm inhibition zone at 50 µg/mL)—a WHO critical-priority pathogen—this compound should be prioritized in phenotypic antibacterial screens targeting Gram-negative panels [3]. Its dual-sulfur pharmacophore may enable unique interactions with bacterial DNA gyrase (PDB: 2XCT), as suggested by molecular docking studies of structurally related thiouracils [3].

Versatile Synthetic Intermediate for Focused Library Synthesis

The compound serves as a strategic building block for generating focused libraries via S-alkylation, N-alkylation, or condensation at the reactive thioxo and oxo positions, as demonstrated by the synthesis of 5-cyano-6-(2-thienyl)-2-thiouracil derivatives and their thiogalactoside conjugates with demonstrated antitumor and antiviral activities [4]. The commercial availability of this scaffold at 95–97% purity from multiple suppliers (e.g., Fluorochem, Leyan, MolCore) supports its use in parallel synthesis workflows for hit expansion .

Quote Request

Request a Quote for 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.